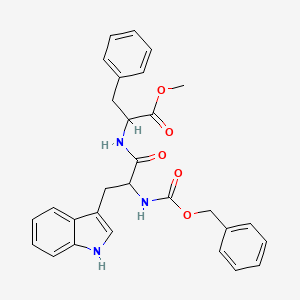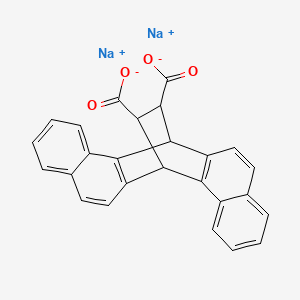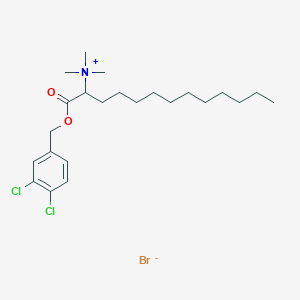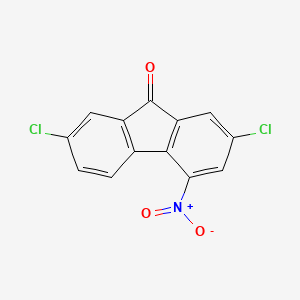
Carbobenzyloxytryptophylphenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxytryptophylphenylalanine methyl ester is a synthetic compound with the molecular formula C29H29N3O5 and a molecular weight of 499.572. It is often used in early discovery research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbobenzyloxytryptophylphenylalanine methyl ester can be synthesized through a series of chemical reactions involving the protection of amino acids and subsequent esterification. One common method involves the use of methanol and trimethylchlorosilane to prepare methyl esters of various carboxylic acids . The process typically includes the protection of the amino group with a carbobenzyloxy group, followed by coupling with tryptophan and phenylalanine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of amino acid ester synthesis, including the use of protective groups and esterification reactions, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxytryptophylphenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the ester functionality.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amino acids.
Applications De Recherche Scientifique
Carbobenzyloxytryptophylphenylalanine methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research explores its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: While primarily a research compound, its derivatives may have industrial applications in the synthesis of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of carbobenzyloxytryptophylphenylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of amino acid residues and the formation of peptide bonds. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbobenzoxytryptophan: Similar in structure but lacks the phenylalanine methyl ester component.
Carbobenzoxyphenylalanine: Contains the phenylalanine moiety but not the tryptophan component.
N-Carbobenzoxy-L-tryptophan methyl ester: A closely related compound with similar protective groups and ester functionalities.
Uniqueness
Carbobenzyloxytryptophylphenylalanine methyl ester is unique due to its combination of tryptophan and phenylalanine residues, protected by a carbobenzyloxy group and esterified. This unique structure allows it to serve as a versatile intermediate in peptide synthesis and other chemical transformations .
Propriétés
Numéro CAS |
63328-40-5 |
|---|---|
Formule moléculaire |
C29H29N3O5 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
methyl 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H29N3O5/c1-36-28(34)26(16-20-10-4-2-5-11-20)31-27(33)25(17-22-18-30-24-15-9-8-14-23(22)24)32-29(35)37-19-21-12-6-3-7-13-21/h2-15,18,25-26,30H,16-17,19H2,1H3,(H,31,33)(H,32,35) |
Clé InChI |
DKLQIJKHIGPFSU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)




![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)







